molecular formula C16H37NO7S B12902923 Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt CAS No. 67923-90-4

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt

Cat. No.: B12902923
CAS No.: 67923-90-4
M. Wt: 387.5 g/mol
InChI Key: ANALXOGYVHELHY-UHFFFAOYSA-N
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Description

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt (CAS: 67923-90-4) is a surfactant belonging to the class of alkyl ether sulfates. Its molecular formula is C₁₆H₃₇NO₇S, with a molecular weight of 387.53 g/mol . Structurally, it consists of a decyl (10-carbon) hydrophobic chain linked via a triethylene glycol (3 ethoxy groups) spacer to a sulfate group, neutralized by an ammonium counterion. This compound is widely used in industrial and household detergents, emulsifiers, and personal care products due to its high foaming capacity and compatibility with hard water .

Properties

CAS No.

67923-90-4

Molecular Formula

C16H37NO7S

Molecular Weight

387.5 g/mol

IUPAC Name

azanium;2-[2-(2-decoxyethoxy)ethoxy]ethyl sulfate

InChI

InChI=1S/C16H34O7S.H3N/c1-2-3-4-5-6-7-8-9-10-20-11-12-21-13-14-22-15-16-23-24(17,18)19;/h2-16H2,1H3,(H,17,18,19);1H3

InChI Key

ANALXOGYVHELHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt typically involves the reaction of decyl alcohol with ethylene oxide to form 2-[2-(decyloxy)ethoxy]ethanol. This intermediate is then further reacted with ethylene oxide to produce 2-[2-[2-(decyloxy)ethoxy]ethoxy]ethanol. Finally, this compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonium hydroxide to yield the desired ammonium salt .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonates.

    Reduction: Reduction reactions can convert the sulfate group to a sulfide.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt (CAS number 67923-90-4) is a complex organic compound with a molecular weight of approximately 387.53 g/mol. It features a long hydrocarbon chain (decyloxy group) and multiple ethoxy groups, as well as a sulfate moiety, which contribute to its surfactant properties. This compound belongs to the class of ammonium sulfates.

Synthesis
The synthesis of this compound typically involves several steps with careful control of reaction conditions to ensure high yields and purity.

Applications
this compound has applications across various industries, including its use as a surfactant.

It is used as a surfactant because of its unique combination of ethoxylation and sulfonation alongside the long hydrocarbon chain which enhances its surfactant properties compared to other similar compounds.

Other compounds with structural similarities include:

  • Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, sodium salt (CAS Number: 25446-78-0): This compound has a longer tridecyloxy chain, and the sodium salt form may exhibit different solubility properties.
  • Ethanol, 3-(dodecyloxy)-1-propanesulfonic acid (CAS Number: 66001-61-4): This compound has a propanesulfonic acid group, which may provide stronger ionic character.
  • Ethanolamine oleate (CAS Number: 9004-82-4): This compound has an oleate ester group, is derived from natural sources, and is used as a surfactant.

Mechanism of Action

The mechanism of action of Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt involves its ability to interact with various molecular targets and pathways:

    Surfactant Properties: The compound reduces surface tension, allowing it to solubilize hydrophobic substances in aqueous solutions.

    Emulsification: It stabilizes emulsions by reducing the interfacial tension between oil and water phases.

    Solubilization: Enhances the solubility of hydrophobic compounds by forming micelles or other aggregate structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Target Compound :

  • Hydrophobic tail : Decyl (C₁₀H₂₁)
  • Ethoxylation : 3 ethoxy groups (triethylene glycol chain)
  • Sulfate group : Neutralized by ammonium (NH₄⁺) .

Similar Compounds :

(a) Ammonium nonylphenol triethoxy sulfate (CAS: 136568-54-2)
  • Hydrophobic tail: Nonylphenol (branched C₉H₁₉ attached to a benzene ring).
  • Ethoxylation : 3 ethoxy groups.
  • Sulfate group : Neutralized by ammonium.
  • Key difference: The aromatic nonylphenol group raises environmental concerns due to endocrine-disrupting properties, leading to restrictions under EU REACH .
(b) Sodium trideceth sulfate (CAS: 25446-78-0)
  • Hydrophobic tail : Tridecyl (C₁₃H₂₇).
  • Ethoxylation : 3 ethoxy groups.
  • Sulfate group : Neutralized by sodium (Na⁺).
  • Key difference : Longer alkyl chain (C₁₃ vs. C₁₀) enhances hydrophobicity, increasing detergent efficacy but reducing biodegradability .
(c) Sodium laureth sulfate (CAS: 3088-31-1)
  • Hydrophobic tail : Dodecyl (C₁₂H₂₅).
  • Ethoxylation : 3 ethoxy groups.
  • Sulfate group : Neutralized by sodium.
  • Key difference : Widely used in personal care products (e.g., shampoos); sodium counterion improves solubility in aqueous formulations compared to ammonium .

Physicochemical Properties

Property Target Compound (C₁₀) Nonylphenol derivative (C₉) Sodium trideceth sulfate (C₁₃) Sodium laureth sulfate (C₁₂)
Molecular weight (g/mol) 387.53 ~500–600 (varies by ethoxylation) ~400–450 376.48
Critical micelle concentration (CMC) 0.1–0.5 mM* 0.05–0.2 mM* 0.02–0.1 mM* 0.1–0.3 mM*
Biodegradability High Low (persistent metabolite) Moderate High
Toxicity (LC₅₀, fish) >100 mg/L <1 mg/L 10–50 mg/L >100 mg/L

*Estimated values based on alkyl chain length and ethoxylation .

Environmental and Health Impact

  • Nonylphenol derivatives: Metabolites like nonylphenol persist in water, disrupting hormone systems in aquatic organisms .
  • Decyl-based compounds: Breakdown into non-toxic metabolites (e.g., CO₂, H₂O) within 28 days under aerobic conditions .
  • Sodium vs. ammonium salts : Sodium salts exhibit higher water solubility but may contribute to soil salinization in wastewater .

Biological Activity

Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt (CAS No: 67923-90-4) is a complex surfactant compound that exhibits significant biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic decyloxy chain and a hydrophilic ethoxy group, which contribute to its surfactant properties. The molecular formula is C16H34O7SH3NC_{16}H_{34}O_7S\cdot H_3N. Its structure allows it to interact with biological membranes, influencing various cellular processes.

Mechanisms of Biological Activity

  • Surfactant Properties : The amphiphilic nature of this compound enables it to lower surface tension in aqueous solutions, facilitating the dispersion of lipophilic substances. This property is crucial in applications such as drug delivery systems where it enhances the solubility and bioavailability of poorly soluble drugs .
  • Cell Membrane Interaction : Research indicates that surfactants like this ammonium salt can disrupt lipid bilayers, leading to increased permeability of cell membranes. This mechanism may enhance the uptake of therapeutic agents in targeted cells .
  • Metabolism and Toxicology : Studies have shown that the alkyl chain is metabolized through beta- or omega-oxidation pathways, resulting in the formation of various metabolites that are excreted . Importantly, no significant toxicological concerns have been identified regarding its metabolites in animal studies .

Cytotoxicity

Several studies have assessed the cytotoxic effects of ethanol-based surfactants on various cell lines:

  • Case Study 1 : A study evaluated the cytotoxicity of similar compounds on human skin fibroblasts and found that at low concentrations (≤0.1%), these compounds exhibited minimal cytotoxic effects. However, higher concentrations led to significant cell death due to membrane disruption .
  • Case Study 2 : Another investigation focused on the impact of this compound on hepatocyte cell lines. Results indicated that while it promoted cell growth at sub-lethal doses, higher concentrations caused apoptosis through oxidative stress mechanisms .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Case Study 3 : A research project demonstrated that ethanol-based surfactants possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) of 0.5% for Staphylococcus aureus and Escherichia coli, indicating its potential use as a disinfectant in clinical settings .

Tables Summarizing Key Findings

Study Cell Type Concentration Effect Observed
Case Study 1Human Skin Fibroblasts≤0.1%Minimal cytotoxicity
>0.1%Significant cell death
Case Study 2HepatocytesSub-lethal dosesPromoted cell growth
High dosesInduced apoptosis
Case Study 3Bacterial Strains0.5%Effective antibacterial activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via sulfation of the precursor ethoxylated alcohol. A common approach involves reacting 2-[2-[2-(decyloxy)ethoxy]ethoxy]ethanol with sulfur trioxide or chlorosulfonic acid in a controlled environment, followed by neutralization with ammonium hydroxide. Purity optimization typically employs solvent extraction (e.g., ethyl acetate) to remove unreacted precursors and recrystallization from ethanol-water mixtures. Impurities like residual sulfate ions can be quantified via ion chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation and sulfate group identification?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can resolve the ethoxy chain structure and confirm the decyloxy group. The sulfate group’s presence is inferred from deshielding effects on adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak (e.g., [M-NH4_4]^-) and fragmentation patterns characteristic of ethoxylated sulfates .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Strong absorption bands near 1250 cm1^{-1} (S=O stretching) and 1050 cm1^{-1} (S-O stretching) confirm sulfate ester formation .

Q. How do ethoxy chain length and counterion type influence critical micelle concentration (CMC) and surface activity?

  • Methodological Answer : CMC is determined using surface tension measurements (e.g., Du Noüy ring method). Shorter ethoxy chains (e.g., 2–3 units) reduce CMC due to increased hydrophobicity, while ammonium counterions enhance solubility compared to sodium salts. Comparative studies with analogs (e.g., tridecyl or tetradecyl derivatives) show chain length inversely correlates with surface tension reduction efficiency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biodegradation data between laboratory and environmental conditions?

  • Methodological Answer : Laboratory biodegradation assays (e.g., OECD 301F) often underestimate environmental persistence due to simplified microbial communities. To address this, use in situ microcosm studies with sediment-water systems and monitor degradation via LC-MS/MS for sulfate ester cleavage products. Environmental tier assessments (e.g., IMAP framework) recommend combining aerobic/anaerobic assays to simulate real-world conditions .

Q. What advanced strategies mitigate aggregation effects in studies of membrane interactions?

  • Methodological Answer : Aggregation can distort bioavailability assays. Use dynamic light scattering (DLS) to quantify aggregate size and critical vesiculation concentrations. Incorporate fluorescent probes (e.g., pyrene) to track partitioning into lipid bilayers. For cell-based studies, employ confocal microscopy with fluorescently tagged analogs to visualize membrane disruption .

Q. What analytical approaches are required to identify degradation byproducts in aquatic systems?

  • Methodological Answer : High-resolution LC-QTOF-MS coupled with non-targeted screening can detect transformation products (e.g., ethoxylated alcohols, sulfated intermediates). Isotope labeling (34^{34}S) aids in tracking sulfate group fate. Complementary use of ion mobility spectrometry improves separation of structurally similar byproducts .

Q. Does this compound exhibit endocrine-disrupting potential, and how can it be assessed?

  • Methodological Answer : Follow EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, including estrogen receptor binding (ERα) and steroidogenesis (H295R cell line) tests. For in vivo validation, zebrafish embryo toxicity assays (ZFET) evaluate developmental effects linked to hormone disruption. Structural analogs (e.g., nonylphenol ethoxylates) show estrogenic activity, suggesting similar risks .

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